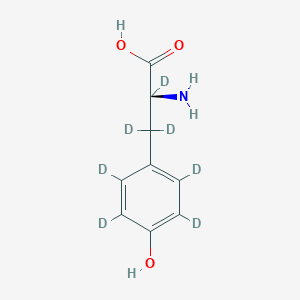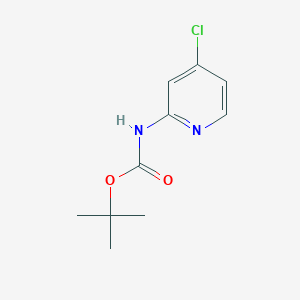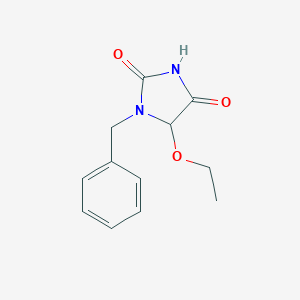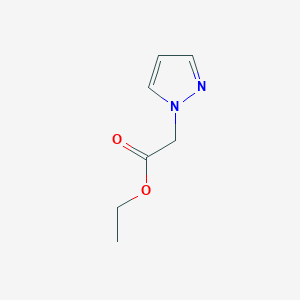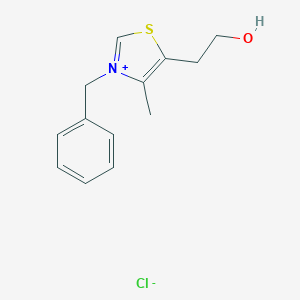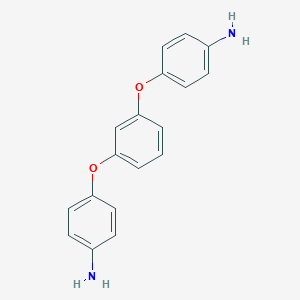![molecular formula C37H35N3O7 B160703 Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- CAS No. 67219-55-0](/img/structure/B160703.png)
Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
Descripción general
Descripción
“Cytidine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-” is a useful organic compound for research related to life sciences . It is a building block that has been used in the synthesis of oligodeoxyribonucleotides . It is also known as N4-Benzoyl-5’-O-DMT-cytidine .
Synthesis Analysis
Nucleoside phosphoramidites, such as “Cytidine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-”, are used in the chemical synthesis of oligonucleotides .Molecular Structure Analysis
The molecular formula of this compound is C37H35N3O7 . The molecular weight is 633.7 g/mol . The IUPAC name is N - [1- [ (2 R ,4 S ,5 R )-5- [ [bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide .Chemical Reactions Analysis
As a nucleoside phosphoramidite, this compound is used in the chemical synthesis of oligonucleotides . The exact chemical reactions it undergoes would depend on the specific conditions and reactants present in the synthesis process.Physical And Chemical Properties Analysis
The density of this compound is predicted to be 1.24±0.1 g/cm3 . The pKa value is predicted to be 8.68±0.40 .Aplicaciones Científicas De Investigación
“Cytidine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-” is also known as DMT-dC(bz) Phosphoramidite . It belongs to the group of DNA Phosphoramidites . Here are some details about its application:
- Scientific Field : Biochemistry, specifically in the synthesis of DNA .
- Summary of the Application : DMT-dC(bz) Phosphoramidite is used in the chemical synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics.
- Methods of Application or Experimental Procedures : The exocyclic amine functions of DMT-dC(bz) Phosphoramidite are protected by a benzoyl group . It is used in the synthesis of oligonucleotides through a process called phosphoramidite chemistry. This involves a series of chemical reactions that result in the formation of phosphodiester bonds, which are the links between the nucleotides in the DNA or RNA chain.
- Results or Outcomes : The use of DMT-dC(bz) Phosphoramidite in oligonucleotide synthesis leads to high-yield and high-quality oligonucleotides due to its high coupling efficiency .
-
Gene Synthesis : In the field of synthetic biology, DMT-dC(bz) Phosphoramidite can be used in the synthesis of artificial genes. These genes can be designed to have specific properties or functions and can be used in various applications such as the production of biofuels, pharmaceuticals, and other chemicals .
-
PCR Primers : In molecular biology, DMT-dC(bz) Phosphoramidite can be used in the synthesis of primers for Polymerase Chain Reaction (PCR). PCR is a common technique used to amplify specific sequences of DNA .
-
Probes for Hybridization Experiments : DMT-dC(bz) Phosphoramidite can be used in the synthesis of probes for hybridization experiments such as Southern blotting, Northern blotting, and Fluorescence in situ Hybridization (FISH). These techniques are used to detect specific DNA or RNA sequences in a sample .
-
Antisense Oligonucleotides : DMT-dC(bz) Phosphoramidite can be used in the synthesis of antisense oligonucleotides. These are short, single-stranded DNA or RNA molecules that can bind to specific mRNA molecules to prevent them from being translated into protein .
-
Aptamers : DMT-dC(bz) Phosphoramidite can be used in the synthesis of aptamers. Aptamers are short DNA or RNA molecules that can bind to specific targets such as proteins, peptides, or small molecules with high affinity and specificity .
-
Therapeutic Oligonucleotides : DMT-dC(bz) Phosphoramidite can be used in the synthesis of therapeutic oligonucleotides. These are used in various therapeutic applications such as gene silencing, exon skipping, and immune modulation .
-
Microarrays : In the field of genomics, DMT-dC(bz) Phosphoramidite can be used in the synthesis of DNA microarrays. These are used to measure the expression levels of large numbers of genes simultaneously or to genotype multiple regions of a genome .
-
Gene Therapy : DMT-dC(bz) Phosphoramidite can be used in the synthesis of therapeutic genes in gene therapy. This involves the introduction, removal, or change in genetic material within an individual’s cells to treat or prevent disease .
-
Molecular Diagnostics : DMT-dC(bz) Phosphoramidite can be used in the synthesis of probes for molecular diagnostics. These are used to detect specific sequences in a DNA or RNA sample to diagnose or monitor disease .
-
Epigenetic Studies : DMT-dC(bz) Phosphoramidite can be used in the synthesis of DNA for epigenetic studies. This involves the study of changes in organisms caused by modification of gene expression rather than alteration of the genetic code itself .
-
Pharmacogenomics : DMT-dC(bz) Phosphoramidite can be used in the synthesis of DNA for pharmacogenomics. This is the study of how genes affect a person’s response to drugs .
-
Vaccine Development : DMT-dC(bz) Phosphoramidite can be used in the synthesis of DNA for vaccine development. This involves the creation of DNA vaccines which are a type of vaccine that use a small, circular piece of DNA called a plasmid that has been engineered to produce an antigen in the body .
Propiedades
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSNCIZBPUPZMQ-VOTWKOMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889402 | |
| Record name | Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |
CAS RN |
67219-55-0 | |
| Record name | N-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67219-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzoyl-5'-O-(p,p'-dimethoxytrityl)-2'-deoxycytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)

